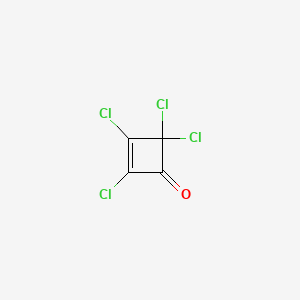

Perchlorocyclobutenone

Description

Properties

IUPAC Name |

2,3,4,4-tetrachlorocyclobut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4O/c5-1-2(6)4(7,8)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDONRNKYCKRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1=O)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185834 | |

| Record name | Tetrachloro-2-cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3200-96-2 | |

| Record name | 2,3,4,4-Tetrachloro-2-cyclobuten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3200-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloro-2-cyclobutene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorocyclobutenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachloro-2-cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclobut-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perchlorocyclobutenone and Its Precursors

Diverse Synthetic Routes to Perchlorocyclobutenone

Multiple synthetic routes have been developed to access the this compound core structure. These pathways range from the transformation of acyclic perhalogenated alkenes to the cyclization of specifically designed precursors.

The thermal cycloaddition of perhaloalkenes represents a significant strategy for the synthesis of cyclobutene (B1205218) derivatives, including precursors to this compound. researchgate.netresearchgate.netthieme-connect.com This approach leverages the reactivity of highly halogenated, unsaturated systems to form the strained four-membered ring. The specific conditions and substitution patterns of the starting perhaloalkenes are critical in directing the outcome of these cycloaddition reactions.

The intramolecular cycloaddition of vinylketenes is another established method for constructing the cyclobutenone ring system. researchgate.netresearchgate.netthieme-connect.com In this process, a vinylketene intermediate, typically generated in situ, undergoes a [2+2] cycloaddition. However, depending on the substituents and reaction conditions, some vinylketenes undergo a reversible electrocyclic ring closure to yield cyclobutenones. brandeis.edu For instance, ketenes such as 23 and 24 have been shown to favor this electrocyclic pathway to form the corresponding cyclobutenones 25 and 26. brandeis.edu At elevated temperatures, this ring closure can be reversible, allowing for the conversion of the cyclobutenones into other products. brandeis.edu

Research into new synthetic methods continues to provide more efficient and novel pathways to this compound and its derivatives. acs.org One innovative approach involves the exhaustive trichlorosilylation of hexachloro-1,3-butadiene (B139673). nih.gov This reaction utilizes a mixture of hexachlorodisilane (B81481) (Si₂Cl₆) and a chloride salt, such as tetra-n-butylammonium chloride ([nBu₄N]Cl), to produce a sixfold trichlorosilylated butadiene dianion. nih.gov This intermediate can then undergo further transformations, highlighting a novel strategy for functionalizing the butadiene backbone, a key precursor. nih.gov

Hexachloro-1,3-butadiene (HCBD) serves as a crucial starting material for the synthesis of this compound and its derivatives, such as squaric acid. researchgate.netresearchgate.netthieme-connect.com HCBD is a colorless liquid and is often produced as a by-product in the manufacturing of carbon tetrachloride and tetrachloroethene through chlorinolysis. wikipedia.org The transformation of HCBD can lead to various chlorinated compounds, including tetrachlorocyclobutenone. For example, a reaction mixture containing hexachloro-1,3-butadiene was successfully converted to yield tetrachlorocyclobutenone. google.com

Table 1: Synthesis of Tetrachlorocyclobutenone from a Mixture Containing Hexachloro-1,3-butadiene. google.com

| Starting Material Component | Product | Selectivity |

| Hexachloro-1,3-butadiene | Tetrachlorocyclobutenone | Data not specified |

| Hexachlorocyclobutene | Tetrachlorocyclobutenone | Data not specified |

This compound can be synthesized from other halogenated cyclic compounds. For example, tetrachlorocyclobutenone has been obtained from reaction mixtures that include hexachlorocyclobutene. google.com Furthermore, the hydrolysis of related halogenated cyclobutene ethers under acidic or basic conditions has been studied, leading to the formation of compounds like diketocyclobutenediol, demonstrating the conversion of halogenated cyclic precursors into functionalized four-membered rings. acs.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The formation of cyclobutenones from vinylketenes, for instance, can proceed through a concerted [2+2] cycloaddition or a stepwise electrocyclic ring closure. brandeis.edu Studies have shown that for certain substrates, the electrocyclic ring closure is a reversible process, influenced by temperature. brandeis.edu The mechanism for the synthesis of squaric acid, a derivative of this compound, from hexachlorobutadiene has also been a subject of investigation, with proposed intermediates guiding synthetic strategies. acs.org

Elucidation of Reaction Pathways during Synthesis

The reaction pathways for the synthesis of this compound are contingent on the chosen starting materials and reagents.

A significant pathway involves the conversion of a dicarbonyl compound into the target enone. The synthesis starting from tetrachlorocyclobutene-1,2-dione utilizes thionyl chloride to replace a carbonyl oxygen with two chlorine atoms. This reaction is catalyzed by dimethylformamide (DMF). The generally accepted mechanism for such reactions involves the formation of an active Vilsmeier-Haack type reagent from DMF and thionyl chloride, which then activates the carbonyl group for subsequent nucleophilic attack by chloride ions, ultimately leading to the gem-dichloro species characteristic of the enone product.

Another primary route starts from perchloro-1,3-butadiene. This pathway involves a base-induced cyclization. The strong base facilitates the necessary dehydrochlorination and ring-closure to form the four-membered cyclobutene ring. The exact mechanism likely proceeds through a series of elimination and addition steps, leading to the cyclic ketone structure.

The table below summarizes key synthetic pathways for this compound.

Table 1: Synthetic Pathways for this compound

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| Tetrachlorocyclobutene-1,2-dione | Thionyl Chloride (SOCl₂), Dimethylformamide (DMF) | Carbonyl to gem-dichloro conversion | archive.org |

Role of Intermediates in Synthetic Efficiency

The efficiency of this compound synthesis is heavily influenced by the formation and stability of reaction intermediates. Trapping and characterizing these transient species can provide crucial insights into the reaction mechanism and help optimize conditions.

In reactions involving this compound with nucleophiles like pyridines, stable intermediates have been successfully isolated. For instance, the reaction with certain pyridines allowed for the trapping of a 1,2,3-trichloro-8-(1,1-dimethylethyl)-4H-4-quinolizinone intermediate, which could be subsequently converted to the final product upon heating with water. thieme-connect.com The stability of such intermediates is key to guiding the reaction toward the desired product and maximizing synthetic efficiency. Understanding the factors that stabilize these intermediates, such as steric hindrance or electronic effects from substituents, is vital for improving reaction outcomes.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and ensure high selectivity. fiveable.mebeilstein-journals.org Key factors include reagent stoichiometry, catalyst choice, temperature, and reaction time. fiveable.mewhiterose.ac.uk

For the synthesis from tetrachlorocyclobutene-1,2-dione, a reported yield of 76% was achieved using excess thionyl chloride with DMF as a catalyst. archive.org Optimization of this reaction would involve a systematic study of the molar ratio of thionyl chloride to the starting material, the concentration of the DMF catalyst, and the reaction temperature. Insufficient catalyst may lead to an incomplete reaction, while an excess could cause unwanted side reactions, thereby reducing selectivity.

In the case of the synthesis from perchloro-1,3-butadiene, the choice and amount of the strong base are critical. The patent specifies a molar ratio of perchloro-1,3-butadiene to the strong base in the range of 1:1.6 to 1:2.4. google.com Deviating from this optimal range could lead to the formation of by-products or an incomplete reaction, thus lowering both yield and selectivity.

The principles of reaction optimization often involve a multi-variable approach where factors are adjusted to find the global optimum conditions, moving beyond changing one factor at a time. beilstein-journals.orgsemanticscholar.org This can be particularly important in complex reactions where interactions between variables significantly affect the outcome. whiterose.ac.uk For instance, the temperature profile of the reaction can influence not only the rate but also the selectivity between competing reaction pathways. fiveable.me

Table 2: Factors for Optimization in this compound Synthesis

| Synthetic Method | Key Parameter | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| From Tetrachlorocyclobutene-1,2-dione | Catalyst Concentration (DMF) | Affects reaction rate and prevents side reactions. | archive.org |

| From Tetrachlorocyclobutene-1,2-dione | Reagent Ratio (SOCl₂) | An excess is used to drive the reaction to completion. | archive.org |

| From Perchloro-1,3-butadiene | Base Stoichiometry | The molar ratio is crucial for maximizing yield and minimizing by-products. | google.com |

Reactivity and Reaction Pathways of Perchlorocyclobutenone

Nucleophilic Reactivity of Perchlorocyclobutenone

The electron-withdrawing chlorine atoms in this compound render the ring carbons electrophilic, making them susceptible to attack by nucleophiles. Nucleophilic functional groups are characterized by electron-rich atoms that can donate an electron pair to form a new covalent bond. libretexts.org Common nucleophiles in organic chemistry include water, alcohols, amines, and thiols. libretexts.org The reactivity of a nucleophile is influenced by factors such as its protonation state and resonance effects. libretexts.org

This compound readily undergoes nucleophilic addition reactions. For instance, a method has been developed using morpholine (B109124) as a nucleophilic reagent, which has been shown to improve reaction conditions by avoiding the decomposition of this compound at high temperatures. google.com The mechanism of nucleophilic substitution reactions can be complex, often involving multiple steps and the formation of intermediates. ksu.edu.samt.com In some cases, the solvent can act as a nucleophile in a process called solvolysis. ksu.edu.sa

Nitrogenous bases, such as pyridines, are key reactants in various biological and chemical processes, often participating in the formation of hydrogen bonds. mdpi.comyoutube.com The reactions of this compound with nitrogenous bases like pyridines are of significant interest. The nucleophilic substitution reactions of N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have been shown to proceed through a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.gov The reactivity in these reactions can be influenced by the nature of the substituents on the pyridine (B92270) ring, with an observed leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This differs from the typical "element effect" observed in many SNAr reactions where fluoride (B91410) is the best leaving group. nih.gov

The phenylation of this compound is a notable reaction. acs.orgacs.org Mechanistic studies of such reactions are crucial for understanding the reaction pathways and for optimizing reaction conditions. rsc.orgrsc.org The mechanism of copper-catalyzed arylation reactions, for example, has been a subject of extensive research, with various pathways proposed, including those involving radical intermediates and different oxidation states of the copper catalyst. rsc.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. openstax.orglibretexts.org These reactions involve the combination of two unsaturated molecules to form a cyclic product and are often governed by the principles of orbital symmetry. openstax.org

This compound can participate in [2+2] cycloaddition reactions. thieme-connect.com These reactions, which form four-membered rings, are particularly useful for synthesizing strained cyclic systems. libretexts.orgnih.gov Photochemical [2+2] cycloadditions are a common method for achieving these transformations. libretexts.orgwikipedia.orgyoutube.com The mechanism of these reactions can be stepwise, involving diradical intermediates, or concerted. wikipedia.org The stereochemistry of the products is a key aspect of these reactions. nih.gov

Table 1: Examples of [2+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Enone | Alkene | Cyclobutane (B1203170) | Photochemical |

| Alkene | Alkene | Cyclobutane | Photochemical |

| Alkenylboronate | Alkene | Cyclobutylboronate | Photosensitized |

| Ketene | Alkene | Cyclobutanone | Thermal |

This table provides a generalized overview of common [2+2] cycloaddition reactions.

Higher-order cycloadditions, which involve more than six π-electrons, are valuable for the synthesis of medium-sized and larger ring systems. scripps.edugroupjorgensen.comrsc.org These reactions have been the subject of increasing interest, with organocatalysis emerging as a powerful strategy for controlling their regio- and enantioselectivity. groupjorgensen.comresearchgate.net Examples of higher-order cycloadditions include [4+3], [4+4], [5+2], [8+2], and [10+4] cycloadditions. scripps.eduresearchgate.netnih.gov The mechanisms of these reactions can be complex, sometimes proceeding through stepwise pathways or involving zwitterionic intermediates. scripps.eduresearchgate.net

Table 2: Overview of Selected Higher-Order Cycloaddition Reactions

| Cycloaddition Type | π-Electrons Involved | Ring Size Formed | Key Features |

| [4+3] | 4 + 3 | 7-membered | Often involves oxyallyl cations or vinylcarbenes. |

| [5+2] | 5 + 2 | 7-membered | Can be catalyzed by transition metals or promoted by organocatalysts. |

| [8+2] | 8 + 2 | 10-membered | Utilizes 8π systems like tropone (B1200060) derivatives. |

| [10+4] | 10 + 4 | 14-membered | Involves highly conjugated π-systems. |

This table summarizes key characteristics of some higher-order cycloaddition reactions.

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

This compound can participate in cycloaddition reactions, although detailed studies on the regioselectivity and stereoselectivity of these pathways are not extensively documented in the available literature. One notable example involves the reaction with Schiff bases, which yields 1:1 adducts researchgate.net. While the formation of these adducts is confirmed, specific details regarding the precise regio- and stereochemical outcomes of this and other cycloadditions, such as the Diels-Alder reaction, would require further investigation.

In principle, the dienophilic nature of the double bond in cyclobutenone suggests it could undergo [4+2] Diels-Alder reactions. The reactivity of the parent cyclobutenone as a dienophile is enhanced by its ring strain compared to cyclopentenone or cyclohexenone nih.gov. For this compound, the electron-withdrawing chlorine atoms would further activate the double bond towards electron-rich dienes. The stereochemical course of such cycloadditions (i.e., suprafacial or antarafacial) is governed by frontier molecular orbital theory kharagpurcollege.ac.insigmaaldrich.com. Typically, thermal [4+2] cycloadditions proceed via a suprafacial pathway on both components wikipedia.org. The regioselectivity would be dictated by the electronic effects of the substituents on both the diene and the dienophile icm.edu.pl.

Similarly, [2+2] cycloadditions, which could be expected with alkenes, are also subject to stereochemical and regiochemical controls nih.gov. The stereoselectivity of such reactions is often determined by whether the process is thermally or photochemically induced masterorganicchemistry.com.

Rearrangement Reactions of this compound and its Derivatives

Electrocyclic Rearrangements

Electrocyclic reactions are a key feature of the chemistry of cyclobutene (B1205218) derivatives, involving the concerted closure of a conjugated system to form a ring or the reverse ring-opening process openochem.orgethz.ch. For this compound, which contains a 4π-electron system (the C=C double bond and the C=O carbonyl group are formally part of the conjugated system), thermal reactions are predicted by the Woodward-Hoffmann rules to proceed via a conrotatory ring opening masterorganicchemistry.com.

This process involves the cleavage of the sigma bond between the carbonyl carbon and the adjacent sp2 carbon, leading to the formation of a highly reactive vinylketene intermediate. This type of electrocyclic ring cleavage has been observed in the thermolysis of other cyclobutenone derivatives researchgate.net. The high degree of strain in the four-membered ring typically favors the ring-opened form, although the equilibrium can be influenced by various factors uomustansiriyah.edu.iq.

Thermally Induced Transformations

The thermal behavior of cyclobutenones is characterized by rearrangement reactions, often initiated by electrocyclic ring opening soton.ac.uk. When heated, this compound is expected to undergo a thermal electrocyclic ring cleavage to form a perchlorinated vinylketene intermediate researchgate.net. These vinylketene intermediates are highly reactive and can participate in subsequent reactions.

The specific transformation pathway of the vinylketene derived from this compound would depend on the reaction conditions and the presence of other reagents. For instance, in the presence of an alcohol, the vinylketene could be trapped to form an ester derivative researchgate.net. The study of thermally induced transformations of various substituted cyclobutenones has revealed several rearrangement pathways, including the formation of cyclopentenones or cyclohexadienones, depending on the substituents present soton.ac.uk.

Ring-Opening and Ring-Transformation Reactions

Transformations to Other Cyclic Systems

This compound serves as a precursor for the synthesis of other cyclic compounds. One significant transformation is its conversion into various cyclobutenediones thieme-connect.deresearchgate.net. This highlights its utility as a building block in the chemistry of four-membered ring systems.

Furthermore, this compound reacts with Schiff bases to form initial adducts. These adducts can be subsequently transformed upon recrystallization from alcohols into N-(α-alkoxybenzyl)-substituted 3-amino-2,4,4-trichloro-cyclobuten-1-ones researchgate.net. This reaction demonstrates a method for introducing both nitrogen and oxygen functionalities onto the cyclobutene ring.

Hydrolysis and Derivatization Studies

The hydrolysis of derivatives of this compound has been studied. For example, the adducts formed from the reaction of this compound with Schiff bases can be hydrolyzed to yield aminotrichlorocyclobutenones researchgate.netresearchgate.net. The conditions for hydrolysis of related halogenated cyclobutene structures can vary; for instance, the hydrolysis of N-arylcyclobutenimines is reported to require heating with 2 M hydrochloric acid researchgate.net. The general mechanisms for the hydrolysis of esters, including those with strained rings, can proceed through several pathways (BAC2, AAC2, etc.), depending on whether the conditions are acidic or basic nih.gov.

Derivatization of this compound is exemplified by its reaction with Schiff bases, which, when followed by treatment with an alcohol, results in N-(α-alkoxybenzyl)-substituted 3-amino-2,4,4-trichloro-cyclobuten-1-ones researchgate.net. This two-step process allows for the creation of complex derivatives from the initial perchlorinated ketone.

Functional Group Interconversions on the this compound Scaffold

This compound is a versatile building block in organic synthesis, primarily due to the high reactivity of its chlorine substituents, which can be readily displaced by a variety of nucleophiles. This reactivity allows for a wide range of functional group interconversions, leading to the formation of diverse and complex molecular architectures. The electron-withdrawing nature of the carbonyl group and the other chlorine atoms activates the vinylic chlorides towards nucleophilic substitution, making the cyclobutenone ring an excellent electrophilic scaffold.

Key functional group interconversions involving this compound include its reactions with nitrogen-based nucleophiles like pyridines and Schiff bases, as well as with alcohols. These reactions often proceed via initial nucleophilic attack at one of the chlorinated vinylic positions, followed by subsequent rearrangement or further substitution reactions.

One of the notable transformations is the reaction of this compound with pyridines, which provides a novel route to synthesize 4H-4-quinolizinone derivatives. thieme-connect.comthieme-connect.com This reaction typically involves heating this compound with a substituted pyridine, followed by treatment with water. The reaction pathway is believed to proceed through the initial formation of a pyridinium (B92312) salt, which then undergoes a series of intramolecular rearrangements and subsequent hydrolysis to yield the final quinolizinone product. For instance, heating tetrachlorocyclobutenone with various pyridines and subsequent hydrolysis affords 1,3-dichloro-2-hydroxy-4H-4-quinolizinones and their corresponding carboxylates. thieme-connect.com The trapping of intermediates in this reaction has provided evidence for the proposed reaction pathway. thieme-connect.com

Another significant functional group interconversion is the alcoholysis of this compound to yield squarate esters. e-tarjome.com For example, the reaction of this compound with butanol leads to the formation of dibutyl squarate. e-tarjome.com This transformation highlights the ability to replace the chloro groups with alkoxy groups, thereby converting the perchlorinated ring into a derivative of squaric acid, a valuable class of compounds with unique electronic and structural properties.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

X-ray Crystallography for Definitive Molecular Geometries

X-ray crystallography stands as the gold standard for the determination of the three-dimensional arrangement of atoms within a crystalline solid. karary.edu.sd This powerful diffraction method provides precise measurements of bond lengths, bond angles, and torsion angles, thereby offering an unequivocal depiction of the molecular geometry. hmdb.calibretexts.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular lattice. savemyexams.comnih.gov

For perchlorocyclobutenone, a complete single-crystal X-ray diffraction analysis would be invaluable for definitively confirming its cyclic structure and the precise spatial relationship of its constituent atoms. However, as of the current literature, a detailed crystallographic study for this compound, including experimentally determined bond lengths and angles, is not publicly available. The successful application of this technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound, which can be a challenging endeavor.

In the absence of experimental X-ray data, theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT), are often employed to predict the molecular geometry of a compound. These computational models can provide highly accurate estimates of bond lengths and angles. nist.gov For this compound, a planar or near-planar four-membered carbon ring is expected, substituted with four chlorine atoms and a carbonyl group. The predicted geometry would feature sp² hybridization for the olefinic carbons and the carbonyl carbon, and sp³ hybridization for the carbon atom bearing two chlorine atoms. The table below presents theoretically expected values for the key geometric parameters of this compound, based on computational modeling and comparison with structurally similar compounds.

Interactive Data Table: Predicted Molecular Geometry of this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O | ~1.19 Å |

| Bond Length | C=C | ~1.35 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Length | C-Cl (on C=C) | ~1.70 Å |

| Bond Length | C-Cl (on CCl₂) | ~1.77 Å |

| Bond Angle | C-C=O | ~135° |

| Bond Angle | C-C-C (in ring) | ~90° |

| Bond Angle | Cl-C-Cl | ~109.5° |

| Note: These are predicted values based on theoretical calculations and data from analogous structures, not from experimental X-ray diffraction of this compound. |

Integration of Spectroscopic Data for Comprehensive Structural Assignments

While X-ray crystallography provides the most definitive structural data, a combination of other spectroscopic techniques is essential for a complete structural elucidation, especially when single crystals are unavailable. karary.edu.sdjchps.com These methods probe different aspects of the molecular structure, and their collective interpretation provides a robust confirmation of the compound's identity and connectivity.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. masterorganicchemistry.comdocbrown.info For this compound, the IR spectrum is expected to show strong characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the region of 1750-1850 cm⁻¹, and for the carbon-carbon double bond (C=C) stretch around 1600-1650 cm⁻¹. The various C-Cl stretching vibrations would also produce a series of absorptions in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. savemyexams.comrsc.org Since this compound contains no hydrogen atoms, ¹H NMR spectroscopy would not be applicable. However, ¹³C NMR spectroscopy would be highly informative. It would be expected to show distinct signals for the different carbon environments within the molecule: the carbonyl carbon, the two olefinic carbons, and the sp³-hybridized carbon. The chemical shifts of these signals would provide strong evidence for the proposed electronic environment of each carbon atom. nih.gov

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and is used to establish the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. sigmaaldrich.comlibretexts.org For this compound, high-resolution mass spectrometry would confirm its elemental composition (C₄Cl₄O). The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the isotopic pattern of this peak, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), would be characteristic and further confirm the number of chlorine atoms in the molecule.

By integrating the data from these spectroscopic methods, a comprehensive picture of the structure of this compound can be assembled. The presence of key functional groups from IR spectroscopy, the carbon framework from ¹³C NMR, and the molecular formula from mass spectrometry would collectively and conclusively support the assigned structure, even in the absence of a definitive X-ray crystal structure.

Theoretical and Computational Investigations of Perchlorocyclobutenone

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used technique for calculating the properties of molecules due to its favorable balance of accuracy and computational cost. For Perchlorocyclobutenone, DFT calculations would provide fundamental insights into its geometry, stability, and electronic makeup.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher energy HOMO suggests a greater propensity for the molecule to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons. A lower energy LUMO indicates a greater susceptibility to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular reactivity and stability. youtube.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in electron donation (likely associated with the oxygen or chlorine lone pairs) and electron acceptance (likely the π* orbital of the carbonyl group and C=C double bond), thereby predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be obtained from DFT calculations.)

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| EHOMO | -8.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 7.3 | A relatively large gap suggests significant stability. |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. libretexts.org These maps use a color scale to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. avogadro.ccresearchgate.net

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. avogadro.ccresearchgate.net

Green: Regions of neutral or near-zero potential. walisongo.ac.id

For this compound, an ESP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon, double-bonded carbons, and possibly the chlorine atoms would exhibit areas of positive potential (blue), indicating them as sites for nucleophilic attack. This visualization provides an intuitive guide to intermolecular interactions and chemical reactivity. libretexts.org

Computational Modeling of Reaction Mechanisms

Computational modeling allows chemists to simulate the entire course of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. The transition state is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. beilstein-journals.org

Computational methods can precisely locate the geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) . A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome the barrier. Characterizing the transition state provides crucial information about the bond-breaking and bond-forming events that define the reaction mechanism.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule or system of molecules as a function of its geometric coordinates (e.g., bond lengths and angles). longdom.orgwikipedia.orglibretexts.org Key features of a PES include:

Minima: Valleys on the surface that correspond to stable species like reactants, products, and intermediates.

Saddle Points: Passes between valleys that correspond to transition states. libretexts.org

By mapping the PES for a reaction involving this compound, researchers can trace the lowest energy path from reactants to products, known as the reaction coordinate. yale.edu This map provides a complete picture of the reaction, revealing all possible intermediates and transition states, and helps determine the most likely reaction pathway. longdom.orglibretexts.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. core.ac.uk Computational models can account for these solvation effects in several ways, often by representing the solvent as a continuous medium (an implicit solvent model) or by including individual solvent molecules in the calculation (an explicit solvent model).

The presence of a solvent can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering the activation energy. core.ac.uk For a polar molecule like this compound, polar solvents would be expected to have a substantial impact on its reaction dynamics, particularly for reactions involving charged intermediates or transition states. Modeling these effects is crucial for comparing theoretical predictions with experimental results obtained in solution. arxiv.org

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering insights that complement and guide experimental work. For a molecule like this compound, these predictions would be invaluable in characterizing its structure and bonding.

Computational NMR Chemical Shift Predictions

Ab initio and Density Functional Theory (DFT) calculations are standard methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These computations determine the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations.

For this compound, theoretical calculations would focus on predicting the ¹³C NMR chemical shifts for the four carbon atoms in the cyclobutene (B1205218) ring. Given the molecule's symmetry and the presence of electronegative chlorine atoms and a carbonyl group, computational models would aim to elucidate the electronic environment of each carbon nucleus.

Table 1: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - Method A | Predicted Chemical Shift (ppm) - Method B |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

Vibrational Frequency Calculations

Computational methods are also extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies.

A computational vibrational analysis of this compound would identify the characteristic stretching and bending modes of the C=O, C=C, and C-Cl bonds, as well as the vibrational modes of the cyclobutene ring. This information would be crucial for interpreting experimental vibrational spectra and understanding the molecule's structural dynamics.

Table 2: Hypothetical Data Table for Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Method A | Calculated Frequency (cm⁻¹) - Method B |

| C=O stretch | Data not available | Data not available |

| C=C stretch | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

| Ring deformation | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including conformational changes. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves and samples different conformations over time.

For this compound, MD simulations could be employed to investigate the flexibility of the four-membered ring and to identify the most stable conformations. The planarity of the cyclobutene ring is a key conformational question that could be addressed through such simulations. By analyzing the trajectory of the atoms over time, researchers could determine the potential energy surface associated with ring puckering and other conformational changes.

However, a review of the existing literature indicates that no specific molecular dynamics simulation studies have been published for this compound. Therefore, a detailed discussion of its conformational dynamics based on simulation results is not possible at this time.

Applications of Perchlorocyclobutenone As a Versatile Building Block in Organic Synthesis

Precursor to Cyclobutenediones

One of the most significant applications of perchlorocyclobutenone is its role as a key precursor in the synthesis of cyclobutenediones. These compounds are of considerable interest due to their unique electronic properties and biological activities.

This compound is a critical intermediate in the synthesis of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). The process typically involves the hydrolysis of the chlorine atoms. The synthesis often starts from hexachlorobutadiene, which undergoes cyclization and subsequent hydrolysis steps where this compound is a transient species. The final step involves the hydrolysis of a substituted trichlorocyclobutenone intermediate with a strong acid, such as hydrochloric acid or sulfuric acid, under reflux to yield squaric acid. nih.govamazonaws.com

Squaric acid is a strong dicarboxylic acid (pKa1 ≈ 1.5, pKa2 ≈ 3.4) due to the resonance stabilization of its resulting anion, the squarate dianion, which possesses a highly symmetrical structure. ethz.ch This parent compound serves as the foundation for a vast family of derivatives. The hydroxyl groups of squaric acid can be readily converted into other functionalities. For example, reaction with thionyl chloride yields squaric acid dichloride, a highly reactive intermediate where the chloride atoms can be displaced by various nucleophiles to create esters, amides (squaramides), and thioesters. ethz.ch These derivatives have found applications in medicinal chemistry and materials science, for instance, in the preparation of photosensitive squaraine dyes. ethz.ch

| Derivative Type | Reagent | Product | Significance |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Squaric acid dichloride | Highly reactive intermediate for further functionalization. ethz.ch |

| Esters | Alcohols (e.g., Ethanol, Butanol) | Dialkyl squarates | Used in the treatment of alopecia areata and warts. ethz.ch |

| Amides | Amines | Squaramides | Used as replacements for phosphate (B84403) linkages in oligonucleotides. wikipedia.org |

| Thioesters | Thiols | Dithiosquarates | Formed by displacement of chloride from squaric acid dichloride. ethz.ch |

This table illustrates the synthesis of key squaric acid derivatives and their applications, starting from the versatile squaric acid precursor.

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, making it an excellent starting material for a variety of substituted cyclobutenediones. wikipedia.org By carefully selecting the nucleophile and reaction conditions, chemists can achieve mono-, di-, tri-, or tetra-substitution of the ring. This allows for the introduction of a wide array of alkyl, aryl, alkoxy, and other functional groups.

For example, reaction with organocuprates can introduce alkyl or aryl groups, while reaction with alkoxides or phenoxides yields the corresponding ethers. These substitution reactions provide access to a diverse library of cyclobutenedione structures, which are valuable starting materials for synthesizing molecules with specific electronic or biological properties. mdpi.com

| Nucleophile | Reagent Type | Substituent Introduced | Example Product Class |

| Organocuprate | R₂CuLi | Alkyl, Aryl | 3,4-Dialkylcyclobutenediones |

| Alkoxide | RO⁻ | Alkoxy | 3,4-Dialkoxycyclobutenediones |

| Thiolate | RS⁻ | Thioether | 3,4-Bis(alkylthio)cyclobutenediones |

| Amine | R₂NH | Amino | 3,4-Diaminocyclobutenediones |

This interactive table demonstrates the versatility of this compound in creating substituted cyclobutenediones through reactions with various nucleophiles.

Scaffold for Complex Organic Molecule Construction

The rigid, four-membered ring of this compound provides a unique and stereochemically defined scaffold upon which more complex molecular structures can be built.

The carbon-carbon double bond in the cyclobutenone core can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form polycyclic systems. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgorganicchemistrydata.org Due to significant ring strain, the double bond in cyclobutenone is an activated dienophile. nih.gov The presence of electron-withdrawing chlorine atoms in this compound further enhances the reactivity of the double bond towards electron-rich dienes. This [4+2] cycloaddition reaction provides a direct route to bicyclic systems, which can serve as intermediates in the synthesis of complex natural products and other intricate polycyclic frameworks.

Heterocyclic compounds are a cornerstone of medicinal chemistry. The cyclobutenedione core, readily accessible from this compound, is an ideal precursor for synthesizing various heterocycles. The key feature is the 1,2-dicarbonyl unit, which can undergo condensation reactions with a range of binucleophiles.

For instance, reaction with 1,2-diamines, such as o-phenylenediamine, leads to the formation of quinoxalines fused to the four-membered ring. Similarly, condensation with hydrazine (B178648) or substituted hydrazines can yield pyridazine (B1198779) derivatives. This strategy offers a modular approach to a wide variety of heterocyclic structures, where the substituents on the cyclobutenedione ring and the nature of the binucleophile can be systematically varied.

| Binucleophile | Reactant Class | Resulting Heterocycle |

| o-Phenylenediamine | 1,2-Aromatic Diamine | Quinoxaline |

| Hydrazine | H₂N-NH₂ | Pyridazine |

| Ethylenediamine | 1,2-Aliphatic Diamine | Dihydropyrazine |

| Hydroxylamine | H₂N-OH | Oxazine derivative |

This table outlines potential heterocyclic systems that can be synthesized from the 1,2-dicarbonyl motif of cyclobutenediones, which are derived from this compound.

Role in the Generation of Functionalized Compounds

The high reactivity of this compound makes it a powerful tool for the direct generation of functionalized compounds. The substitution of its chlorine atoms is the primary pathway for introducing diverse functionalities. This process allows for the creation of a cyclobutene (B1205218) core decorated with various groups tailored for specific applications.

The stepwise substitution of the chlorine atoms allows for precise control over the final structure. For example, reacting this compound with one equivalent of a nucleophile can lead to monosubstitution, while using excess nucleophile under more forcing conditions can replace all four chlorines. This control is crucial for building molecules with specific substitution patterns. The resulting functionalized cyclobutenones are not merely end products; they are themselves versatile intermediates that can undergo further transformations, such as ring-opening, ring-expansion, or participation in cycloaddition reactions, thereby expanding their synthetic utility.

Despite a comprehensive search of scientific literature, there is currently insufficient information available to generate a detailed article on the applications of "this compound" as a versatile building block in organic synthesis, specifically focusing on its derivatization for material science precursors and its use in asymmetric synthesis.

Extensive database searches did not yield any specific examples or research findings related to the use of this compound in the synthesis of polymers or other materials. Similarly, no studies were found that describe the application of this compound or its derivatives as chiral auxiliaries, catalysts, or synthons in asymmetric reactions.

Therefore, the requested article, with its specific outline and focus, cannot be generated at this time due to the lack of available scientific data on the subject.

Future Directions and Emerging Research Avenues for Perchlorocyclobutenone Chemistry

Development of Novel Catalytic Transformations

Another promising direction is the exploration of transition metal-catalyzed cross-coupling reactions. tcichemicals.comnih.gov The carbon-chlorine bonds in perchlorocyclobutenone are potential sites for functionalization. Catalytic systems, particularly those based on palladium, nickel, or copper, could enable the substitution of chlorine atoms with a variety of organic fragments, leading to a diverse array of novel cyclobutene (B1205218) derivatives. The development of catalysts that can selectively activate specific C-Cl bonds will be a key challenge and a significant area of investigation.

Furthermore, organocatalysis presents a metal-free alternative for activating this compound. nih.gov Chiral organocatalysts could be employed to induce enantioselectivity in reactions involving the cyclobutene core, opening pathways to valuable chiral molecules. The exploration of different activation modes, such as hydrogen bonding or Lewis base catalysis, could unlock new reaction pathways and expand the synthetic utility of this compound.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Transition Metals (e.g., Pd, Ni, Ru) | Ring-Opening Polymerization (ROP) | Synthesis of novel perhalogenated polymers. nsf.gov |

| Transition Metals (e.g., Pd, Cu) | Cross-Coupling Reactions | Functionalized cyclobutene derivatives with tailored electronic and steric properties. tcichemicals.com |

| Organocatalysts | Asymmetric Transformations | Access to enantiomerically enriched building blocks for pharmaceuticals and fine chemicals. |

Exploration of this compound in Materials Chemistry (Non-biological)

The high chlorine content and strained ring structure of this compound make it an intriguing building block for novel non-biological materials. A significant emerging application is in the synthesis of fluorinated and chlorinated polymers. For instance, the thermal cyclopolymerization of aryl trifluorovinyl ether monomers is a known route to perfluorocyclobutyl (PFCB) polyaryl ethers, which exhibit exceptional thermal stability and chemical resistance. nih.gov A similar ring-forming polymerization strategy with this compound could lead to new classes of perhalogenated polymers with unique properties, such as high refractive indices and flame retardancy.

The incorporation of the this compound moiety into existing polymer backbones is another promising avenue. For example, benzocyclobutene-functionalized polymers have been explored for applications in microelectronics due to their desirable dielectric properties. researchgate.net Similarly, integrating this compound into polymers like polysiloxanes or polycarbonates could impart enhanced thermal stability, hydrophobicity, and tailored mechanical properties. nih.govmdpi.com

The potential for this compound to act as a monomer in the synthesis of chiral polymers is also an area ripe for exploration. mdpi.com The rigid, strained ring could introduce unique chiroptical properties into polymeric materials, with potential applications in optical devices and separation technologies.

| Material Class | Potential Application | Key Property Conferred by this compound |

| Perhalogenated Polymers | High-performance plastics, optical materials | Thermal stability, chemical resistance, high refractive index. nih.gov |

| Modified Polysiloxanes | Advanced coatings, membranes | Enhanced hydrophobicity and thermal stability. |

| Chiral Polymers | Chiral stationary phases, optical films | Unique chiroptical properties. mdpi.com |

Advanced Computational Studies for Predictive Chemistry

Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are poised to play a crucial role in accelerating research into this compound chemistry. nih.govlu.lvmdpi.com These theoretical tools can provide deep insights into the electronic structure, reactivity, and potential reaction pathways of this molecule, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. researchgate.net

One key area for computational investigation is the elucidation of reaction mechanisms. researchgate.net Theoretical studies can map out the potential energy surfaces for various transformations, identifying transition states and intermediates. nih.govnih.gov This information is invaluable for understanding the factors that control reaction outcomes and for designing more efficient and selective catalysts. For instance, computational screening of different transition metal catalysts for the ring-opening of this compound could predict which metals and ligands are most likely to be successful.

Furthermore, computational chemistry can be used to predict the properties of novel materials derived from this compound. By modeling the electronic and structural properties of polymers incorporating this moiety, researchers can estimate key characteristics such as band gaps, dielectric constants, and thermal stability before embarking on their synthesis. This predictive capability can significantly streamline the materials discovery process.

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanisms | Identification of low-energy pathways for catalytic transformations. nih.gov |

| Ab Initio Calculations | Electronic Structure | Understanding of reactivity and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Polymer Properties | Prediction of bulk properties of this compound-based materials. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound chemistry with flow chemistry and other sustainable synthesis methodologies offers a pathway to safer, more efficient, and environmentally friendly processes. scielo.brmdpi.comnih.govrsc.orgrsc.org Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. mdpi.com

The synthesis of this compound and its derivatives often involves hazardous reagents and exothermic reactions. Performing these reactions in a continuous flow setup can mitigate safety concerns by minimizing the volume of reactive material at any given time. rsc.org Moreover, the precise temperature and residence time control afforded by flow reactors can lead to improved yields and selectivities, reducing the formation of unwanted byproducts.

In line with the principles of green chemistry, future research will likely focus on developing more sustainable synthetic routes to and from this compound. researchgate.netnortheastern.edumdpi.comresearchgate.netnih.gov This includes the use of greener solvents, the development of recyclable catalysts, and the design of processes with high atom economy. The combination of flow chemistry with green chemistry principles holds the promise of making the exploration and application of this compound chemistry both scientifically innovative and environmentally responsible.

| Sustainable Approach | Application to this compound Chemistry | Benefit |

| Continuous Flow Synthesis | Preparation and functionalization of this compound | Improved safety, higher yields, and better process control. scielo.brnih.gov |

| Green Catalysis | Use of recyclable or biodegradable catalysts | Reduced environmental impact and lower process costs. northeastern.edu |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product | Minimized waste generation. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Perchlorocyclobutenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via chlorination of cyclobutene derivatives or [2+2] cycloaddition reactions using chlorinated precursors. Key variables include temperature (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios of chlorinating agents (e.g., Cl₂ or SOCl₂). Yield optimization requires monitoring via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR : Analyze ¹³C and ¹H spectra for characteristic deshielded signals due to electron-withdrawing chlorine substituents.

- IR Spectroscopy : Identify C=O stretching vibrations (~1800 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths and angles to confirm the cyclobutenone ring geometry. Cross-validate results with computational models (e.g., density functional theory, DFT) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, chlorinated solvent-resistant gloves (e.g., nitrile), and secondary containment trays. Monitor airborne exposure with real-time chlorine sensors. For spills, neutralize with sodium bicarbonate and dispose of waste via certified hazardous material channels. Document procedures following OSHA guidelines and institutional safety committees .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound be systematically resolved?

- Methodological Answer :

- Replicate Experiments : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., moisture content, heating rate).

- Cross-Lab Validation : Collaborate with independent labs to compare differential scanning calorimetry (DSC) profiles and ensure instrument calibration. Address discrepancies through peer-reviewed data-sharing platforms .

Q. What mechanistic insights govern this compound’s reactivity in Diels-Alder reactions with electron-deficient dienophiles?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures.

- Computational Modeling : Apply DFT to map transition states and calculate activation energies. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Isotopic Labeling : Track reaction pathways using ³⁶Cl-labeled derivatives and analyze products via high-resolution mass spectrometry (HRMS) .

Q. How can researchers design experiments to characterize this compound’s degradation products in environmental matrices?

- Methodological Answer :

- Simulated Environmental Exposure : Incubate this compound in aqueous buffers (pH 3–9) with UV irradiation to mimic sunlight.

- Analytical Workflow : Extract degradation products via solid-phase extraction (SPE) and identify unknowns using liquid chromatography-quadrupole time-of-flight (LC-QTOF).

- Ecotoxicity Assays : Test metabolites on model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .

Q. What strategies mitigate crystallographic challenges in resolving this compound’s polymorphic forms?

- Methodological Answer :

- Crystal Engineering : Screen solvents (e.g., hexane, THF) and cooling rates to favor single-crystal growth.

- Synchrotron Radiation : Use high-brilliance X-ray sources to enhance diffraction resolution for low-symmetry crystals.

- Dynamic NMR : Study conformational flexibility in solution to correlate with solid-state packing anomalies .

Data Analysis & Theoretical Frameworks

Q. How should researchers apply the FINER criteria to evaluate the feasibility of studying this compound’s quantum mechanical properties?

- Methodological Answer :

- Feasible : Ensure access to high-performance computing (HPC) resources for ab initio calculations.

- Novel : Benchmark results against existing cyclobutenone derivatives to highlight unique electronic effects.

- Ethical : Adhere to open-data principles by depositing computational outputs in repositories like Zenodo.

- Relevant : Link findings to broader applications in photochemistry or materials science .

Q. What statistical methods are optimal for reconciling contradictory reactivity data across published studies?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using PRISMA guidelines and apply random-effects models to account for inter-study variability.

- Sensitivity Analysis : Identify outliers via Cook’s distance and leverage plots.

- Machine Learning : Train classifiers (e.g., random forests) to predict experimental outcomes based on reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.